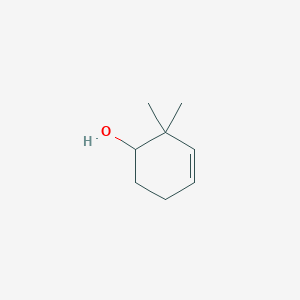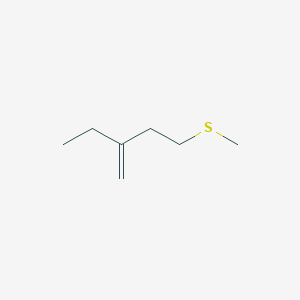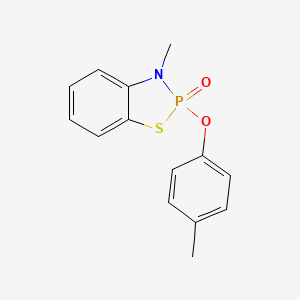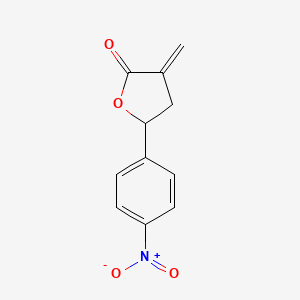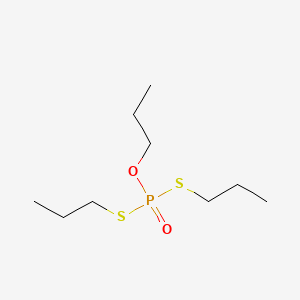
O,S,S-Tripropyl dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,S,S-Tripropyl dithiophosphate is an organophosphorus compound that belongs to the class of thiophosphates. These compounds are characterized by the presence of sulfur atoms replacing one or more oxygen atoms in the phosphate group. This compound is known for its unique chemical properties and has found applications in various fields, including industrial, agricultural, and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O,S,S-Tripropyl dithiophosphate typically involves the reaction of dialkyl phosphites with sulfur or sulfur-containing reagents. One common method is the reaction of diethyl phosphite with sulfur in the presence of a base such as triethylamine. This reaction can be carried out under solvent-free conditions using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process may also involve purification steps such as distillation or crystallization to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: O,S,S-Tripropyl dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes and nucleophilic substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions involving this compound can be carried out using alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted thiophosphates .
Wissenschaftliche Forschungsanwendungen
O,S,S-Tripropyl dithiophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions.
Industry: this compound is used as an additive in lubricants and as a flotation agent in mineral processing.
Wirkmechanismus
The mechanism of action of O,S,S-Tripropyl dithiophosphate involves its interaction with various molecular targets and pathways:
Antioxidant Mechanism: The compound acts as a peroxide decomposer and radical scavenger, thereby preventing oxidative damage to cells and tissues.
Metal Deactivation: this compound can chelate metal ions, reducing their catalytic activity in oxidative processes.
Radical Trapping: The compound can trap free radicals, preventing them from initiating chain reactions that lead to oxidative damage.
Vergleich Mit ähnlichen Verbindungen
O,S,S-Tripropyl dithiophosphate can be compared with other similar compounds, such as:
Zinc Dialkyldithiophosphate: Used as an oil additive, it shares similar antioxidant properties but differs in its metal ion composition.
Chlorpyrifos: A popular insecticide, it is structurally related but has different applications and toxicity profiles.
Malathion: Another insecticide, it has similar chemical properties but is used primarily in agricultural settings.
Uniqueness: this compound is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical reactivity and biological activity. Its versatility in various applications, from industrial to medicinal, highlights its importance in scientific research and practical use .
Eigenschaften
CAS-Nummer |
74125-01-2 |
|---|---|
Molekularformel |
C9H21O2PS2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
1-bis(propylsulfanyl)phosphoryloxypropane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-7-11-12(10,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
AOTHZQJQFFOUEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(SCCC)SCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)
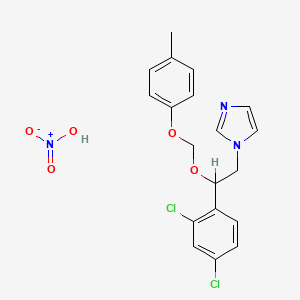
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
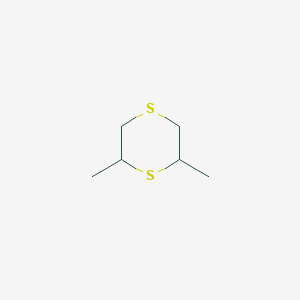

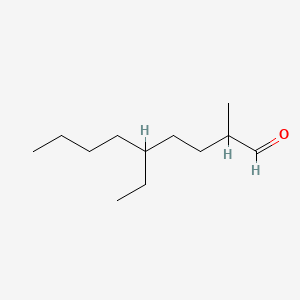
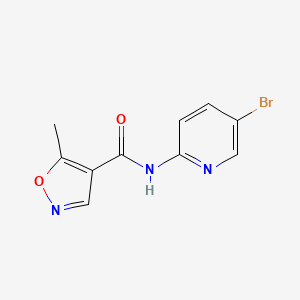

![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
